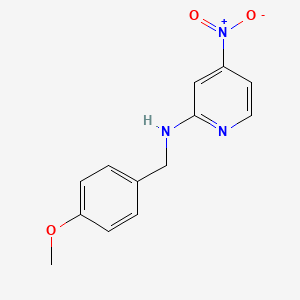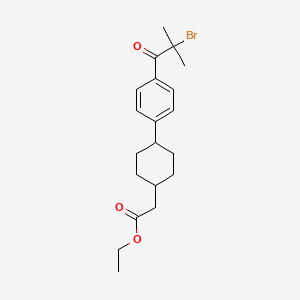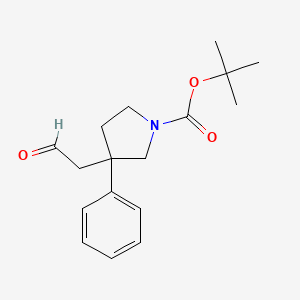![molecular formula C15H15NO B1397271 3-([1,1'-Biphenyl]-2-yloxy)azetidine CAS No. 1219948-73-8](/img/structure/B1397271.png)
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are important in organic synthesis and medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . The ring strain lies between that of less stable aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
Azetidines are highly reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Physical And Chemical Properties Analysis
Azetidines are typically liquids at room temperature with a strong odor of ammonia . They are strongly basic compared to most secondary amines .Applications De Recherche Scientifique
Anticancer Applications
- A study focused on the design, synthesis, and evaluation of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, showcasing their potent anticancer activity against various human cancer cell lines. This research identified specific compounds within this class that exhibited significant potency against cancer cells, highlighting the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).
Role in Ion Transport
- Azetidine derivatives have been studied for their effect on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport. This research underscores the potential of azetidine compounds in understanding cellular processes related to ion transport (Pitman et al., 1977).
Antioxidant Activity
- Research on Schiff bases and azetidines derived from phenyl urea derivatives has revealed their in-vitro antioxidant potentials. This indicates the utility of azetidine compounds in medicinal chemistry, particularly in the development of compounds with antioxidant properties (Nagavolu et al., 2017).
Synthetic Chemistry
- Azetidine derivatives are significant in synthetic chemistry due to their reactivity and utility in various reactions. This includes their application in catalytic processes and as substrates for the synthesis of other functionalized compounds, demonstrating the versatility of azetidine derivatives in chemical synthesis (Mehra et al., 2017).
Antimalarial Agents
- Bicyclic azetidines have been identified as potent antimalarial agents, showing activity against all life stages of malaria parasites. This research highlights the role of azetidine compounds in addressing global health challenges like malaria (Kato et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-phenylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-13-10-16-11-13/h1-9,13,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBOXFTYUABNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



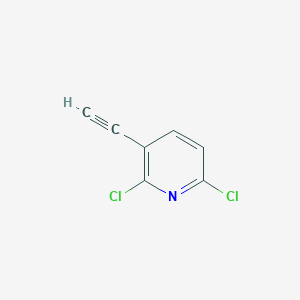
![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)


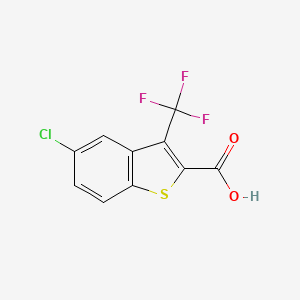

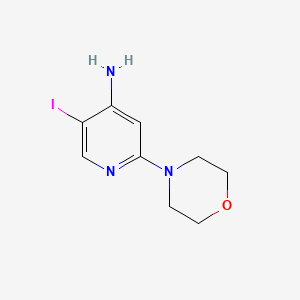
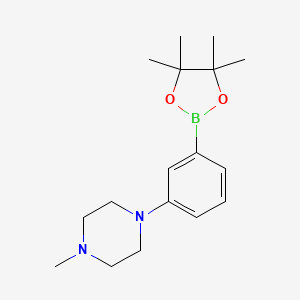
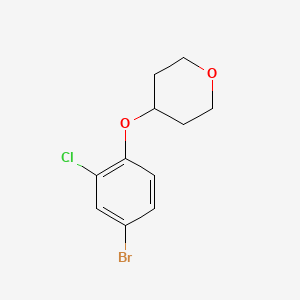
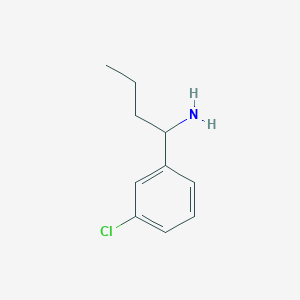
![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)
